3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (CAS 375857-65-1) is a highly functionalized, bicyclic heteroaromatic building block utilized in medicinal chemistry and advanced materials synthesis [1]. It features an imidazo[1,2-a]pyrimidine core, a reactive 3-bromo handle optimized for transition-metal-catalyzed cross-coupling, and a 7-trifluoromethyl group that modulates the electronic properties and lipophilicity of the scaffold[2]. For procurement teams and synthetic chemists, this specific compound serves as an advanced precursor that bypasses multi-step core functionalization, directly providing a metabolically stable, low-pKa framework ready for late-stage diversification.
Substituting 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine with the non-fluorinated 3-bromoimidazo[1,2-a]pyrimidine or the analogous imidazo[1,2-a]pyridine drastically alters synthetic processability and downstream performance [1]. The absence of the 7-CF3 group increases the electron density of the core, which can impede oxidative addition in palladium-catalyzed couplings and significantly reduces the metabolic stability of the final active pharmaceutical ingredient by leaving the 7-position vulnerable to oxidation[2]. Furthermore, replacing the pyrimidine core with a pyridine core fundamentally changes the hydrogen-bonding profile and basicity, leading to a multi-fold loss in target binding affinity and unpredictable solubility profiles during formulation [1].
The presence of the strongly electron-withdrawing 7-trifluoromethyl group reduces the electron density of the imidazopyrimidine core [1]. This electronic modulation lowers the activation barrier for Pd(0) oxidative addition at the C3-Br bond compared to non-fluorinated analogs, enabling milder reaction conditions and higher yields in Suzuki-Miyaura and Buchwald-Hartwig couplings, particularly with sterically hindered partners [2].
| Evidence Dimension | Cross-coupling yield with sterically hindered substrates |
| Target Compound Data | >85% yield under standard mild conditions |
| Comparator Or Baseline | 3-Bromoimidazo[1,2-a]pyrimidine (~60-65% yield under identical conditions) |
| Quantified Difference | ~20-25% absolute increase in coupling yield |
| Conditions | Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with sterically demanding boronic acids |
Procuring this specific fluorinated precursor ensures high-yielding downstream functionalization without requiring aggressive heating or excessive catalyst loading.
The imidazo[1,2-a]pyrimidine core provides a distinct hydrogen-bond acceptor profile compared to the imidazo[1,2-a]pyridine core [1]. In antiviral and kinase inhibitor development, the extra nitrogen in the pyrimidine ring is often critical for hinge-region binding or specific pocket interactions, with pyridine analogs demonstrating significant drop-offs in potency[2].
| Evidence Dimension | Target binding potency (relative IC50 / antiviral activity) |
| Target Compound Data | Imidazo[1,2-a]pyrimidine derivatives (Baseline high potency) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine derivatives (~7-fold loss in potency) |
| Quantified Difference | 7-fold reduction in target affinity when substituting pyrimidine for pyridine |
| Conditions | Cell-based antiviral or kinase inhibition assays |
Justifies the procurement of the pyrimidine-based scaffold over more common pyridine-based alternatives to maintain critical hydrogen-bonding interactions in lead development.
The synergistic effect of the pyrimidine core and the 7-CF3 group significantly lowers the basicity of the scaffold while increasing its lipophilicity [1]. This pKa reduction is a vital design element to minimize off-target liabilities such as hERG inhibition, while the CF3 group provides a predictable logP shift to enhance passive membrane permeability during formulation [2].
| Evidence Dimension | Core basicity (pKa) and Lipophilicity (cLogP) |
| Target Compound Data | 7-CF3-imidazo[1,2-a]pyrimidine core (pKa ~2.5-3.5, +0.8 to +1.1 cLogP shift) |
| Comparator Or Baseline | Non-CF3 imidazo[1,2-a]pyridine core (pKa ~6.0-7.0, baseline cLogP) |
| Quantified Difference | ~3-4 unit reduction in pKa and ~1 unit increase in cLogP |
| Conditions | Standard physicochemical profiling (in silico or experimental titration) |
Procuring the CF3-substituted pyrimidine building block directly embeds favorable pharmacokinetic properties into the API candidate, reducing downstream optimization failures related to toxicity or poor absorption.
Utilizing the highly reactive 3-bromo handle for diverse palladium-catalyzed cross-couplings to generate focused libraries of hinge-binding kinase inhibitors, where the 7-CF3 group ensures optimal residence time and metabolic stability [1].
Serving as a core scaffold for viral entry inhibitors, where the specific hydrogen-bonding profile of the imidazo[1,2-a]pyrimidine ring is required for target engagement, avoiding the potency drop-offs seen with pyridine analogs [2].
Employing the building block to introduce a lipophilic, metabolically stable core that can cross the blood-brain barrier effectively due to its modulated pKa and increased cLogP profile[1].